Iprodione-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

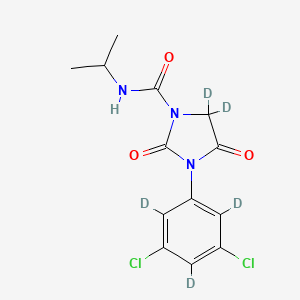

Iprodione-d5 is a deuterium-labeled derivative of iprodione, a dicarboximide fungicide. It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic labeling which allows for precise tracking and analysis in various experimental setups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iprodione-d5 involves the incorporation of deuterium atoms into the iprodione molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure the consistent production of this compound with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Iprodione-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research to study the properties and behavior of this compound under different conditions .

Scientific Research Applications

Iprodione-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the incorporation and transformation of this compound in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound in living organisms.

Industry: Applied in environmental testing to monitor the presence and degradation of this compound in various environmental samples .

Mechanism of Action

Iprodione-d5 exerts its effects through the production of reactive oxygen species (ROS), which cause oxidative damage to target organisms. The molecular targets include various enzymes and proteins involved in cellular metabolism and signaling pathways. The pathways involved in the action of this compound include the oxidative stress response and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to iprodione-d5 include:

Vinclozolin: Another dicarboximide fungicide with similar properties and applications.

Procymidone: A structurally related fungicide with comparable modes of action.

Phenylureas: A class of compounds with similar chemical structures and biological activities .

Uniqueness

This compound is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various experimental setups. This makes it particularly valuable in scientific research where accurate quantification and monitoring are essential .

Biological Activity

Iprodione-d5 is a deuterium-labeled derivative of iprodione, a widely used dicarboximide fungicide known for its efficacy in controlling various fungal diseases in agricultural settings. This article delves into the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant case studies that illustrate its application and effectiveness.

This compound has the chemical formula C13H8Cl2N3O3, with five deuterium atoms incorporated into its structure. This modification enhances its stability and allows for precise tracking in biological and environmental studies. The incorporation of deuterium is significant as it can influence the pharmacokinetics and metabolic profiles of the compound, making it a valuable tool in research applications .

The primary mechanism through which this compound exerts its antifungal activity is by inducing oxidative stress in target organisms. This occurs through the production of reactive oxygen species (ROS), which leads to cellular damage and inhibits fungal growth. The compound's action is not species-selective, making it effective against a broad spectrum of fungi .

Biological Activity Overview

- Antifungal Properties : this compound demonstrates antifungal activity comparable to its parent compound, iprodione. It is particularly effective against fungi responsible for diseases in crops such as grapes and canola.

- Oxidative Stress Induction : The generation of ROS is a crucial aspect of its biological activity, causing oxidative damage to fungal cells.

- Resistance Development : Studies have indicated that resistance to iprodione can develop in certain fungal strains, often linked to mutations in specific genes that affect their pathogenicity .

Comparative Analysis

The following table summarizes key characteristics and differences between this compound and other related fungicides:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Iprodione | C13H13Cl2N3O3 | Original compound; effective against a broad spectrum of fungi. |

| Vinclozolin | C14H10Cl2N2O2 | Similar mode of action but associated with endocrine disruption. |

| Procymidone | C15H17Cl2N3O4 | Broader spectrum but less specific than iprodione. |

| Flutolanil | C14H12Cl2N2O4 | Exhibits different metabolic pathways; used for specific crops. |

This compound's unique feature lies in its stable isotope labeling, which allows for detailed tracking and analysis while retaining the antifungal properties inherent to its structure .

Case Studies

- Resistance Mechanisms in Fungi : A study focusing on Leptosphaeria maculans, a pathogen affecting canola, demonstrated that resistance to iprodione could emerge under controlled conditions. Mutations in the hos1 gene were identified as contributing factors to this resistance, highlighting the need for ongoing monitoring and adaptation strategies in fungicide application .

- Metabolic Profiling : Research on Achromobacter sp. C1 has shown that this bacterium can metabolize iprodione effectively, with specific proteins involved in secondary metabolite biosynthesis being upregulated in response to iprodione exposure. This insight into microbial metabolism offers potential avenues for bioremediation strategies involving iprodione degradation .

Properties

Molecular Formula |

C13H13Cl2N3O3 |

|---|---|

Molecular Weight |

335.19 g/mol |

IUPAC Name |

5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide |

InChI |

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2 |

InChI Key |

ONUFESLQCSAYKA-VVHGGLIRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N2C(=O)C(N(C2=O)C(=O)NC(C)C)([2H])[2H] |

Canonical SMILES |

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.